![molecular formula C17H16FNO3 B6410351 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid, 95% CAS No. 1261984-94-4](/img/structure/B6410351.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid, 95%
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Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid, 95% (4-ECF-3MBA-95) is a chemical compound with a wide range of applications in scientific research. It is a fluorinated aromatic carboxylic acid with a molecular weight of 304.3 g/mol. 4-ECF-3MBA-95 has a melting point of 95-97°C and a boiling point of >200°C. It is a white to off-white crystalline powder that is insoluble in water and slightly soluble in organic solvents. Its structure is as follows:
Mechanism of Action
4-ECF-3MBA-95 acts as an intermediate in the synthesis of various compounds. It can be used in the formation of C-C bonds, C-N bonds, and C-F bonds. Furthermore, it can be used in the formation of polymers, dyes, and pigments.
Biochemical and Physiological Effects
4-ECF-3MBA-95 has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ECF-3MBA-95 in laboratory experiments include its high purity (95%), its low melting point (95-97°C), and its ability to form C-C, C-N, and C-F bonds. However, it is important to note that 4-ECF-3MBA-95 is insoluble in water and slightly soluble in organic solvents, making it difficult to work with in certain applications.
Future Directions
For 4-ECF-3MBA-95 include its use in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antifungal agents. Additionally, it could be used in the synthesis of polymers, dyes, and pigments. Finally, further research could be conducted to explore the potential of 4-ECF-3MBA-95 in other applications, such as drug delivery and drug targeting.
Synthesis Methods
4-ECF-3MBA-95 can be synthesized via a two-step process. The first step is the reaction of 4-fluorobenzaldehyde with ethylcarbamoyl chloride in the presence of a base such as pyridine. This results in the formation of 4-ethylcarbamoyl-3-fluorobenzaldehyde. The second step is the reaction of 4-ethylcarbamoyl-3-fluorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base such as pyridine. This results in the formation of 4-ECF-3MBA-95.
Scientific Research Applications
4-ECF-3MBA-95 has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including 4-fluoro-3-methylbenzamides, 4-fluoro-3-methylbenzyl alcohols, and 4-fluoro-3-methylbenzyl ketones. It has also been used in the synthesis of various biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antifungal agents. Furthermore, 4-ECF-3MBA-95 has been used in the synthesis of polymers, dyes, and pigments.
properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-3-19-16(20)14-7-4-11(9-15(14)18)13-6-5-12(17(21)22)8-10(13)2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGADIGNLJAENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691903 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid | |
CAS RN |
1261984-94-4 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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